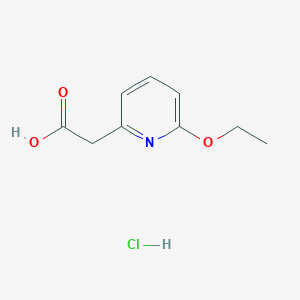

2-(6-Ethoxypyridin-2-yl)acetic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

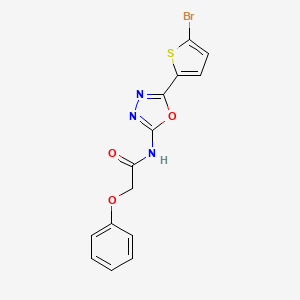

2-(6-Ethoxypyridin-2-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C9H12ClNO3 . Its molecular weight is 217.65 . The InChI code for this compound is 1S/C9H11NO3/c1-2-13-8-5-3-4-7 (10-8)6-9 (11)12/h3-5H,2,6H2,1H3, (H,11,12) .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with an ethoxy group at the 6-position and an acetic acid group at the 2-position . The hydrochloride indicates that it is a salt form, which often improves the compound’s solubility in water .Physical and Chemical Properties Analysis

This compound is a powder . It should be stored at a temperature of 4°C . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the resources I accessed.科学的研究の応用

Chiral Auxiliary and Derivatizing Agent

- Chiral Phosphonic Auxiliary : A study explored the use of 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid as a chiral phosphonic auxiliary, demonstrating its utility in creating chiral derivatizing agents for amines and alcohols. This compound facilitated the separation of diastereomeric alcohols and amines through 31P NMR spectra, indicating its potential in stereochemical analysis (Majewska, 2019).

Environmental Chemistry

- Alcohol Oxidation System : Research on an environmentally benign TEMPO-catalyzed alcohol oxidation system highlighted the use of recyclable hypervalent iodine(III) reagent in ethyl acetate. This method efficiently oxidized various alcohols to their corresponding carbonyl compounds, showcasing the compound's relevance in green chemistry and organic synthesis (Xiao‐Qiang Li & Chi Zhang, 2009).

Organic Synthesis

- Synthesis of Fluorescent Amino Acids : The hydrochloride of the racemic amino acid (7-hydroxycoumarin-4-yl)ethylglycine, a potential analog or derivative relevant to the synthesis of fluorescent probes in proteins, was developed from (7-hydroxycoumarin-4-yl)acetic acid. This illustrates the compound's application in the synthesis of bioactive and fluorescent molecules (Braun & Dittrich, 2010).

Material Science

- Supramolecular Chemistry : An aqueous solution investigation involving acetic acid and 2-hydroxypyridine led to isolating a trinuclear iron(III) complex. This complex demonstrated the formation of a hydrogen-bonded water tetramer, indicating potential applications in supramolecular chemistry and material science for designing new molecular structures (Supriya et al., 2003).

Bioorganic Chemistry

- Biotransformation of Organophosphorus Compounds : The biotransformation of 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid was studied using bacterial species as biocatalysts. This research shed light on the stereoselective hydrolysis of organophosphorus compounds, relevant for understanding biochemical pathways and synthesizing specific stereoisomers (Majewska, 2015).

Safety and Hazards

While specific safety and hazard information for 2-(6-Ethoxypyridin-2-yl)acetic acid hydrochloride was not found, it’s important to handle all chemical compounds with care. General safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and using personal protective equipment as required .

特性

IUPAC Name |

2-(6-ethoxypyridin-2-yl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.ClH/c1-2-13-8-5-3-4-7(10-8)6-9(11)12;/h3-5H,2,6H2,1H3,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKPBEYYOGZWSHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=N1)CC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-{[1-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}phenyl)amine](/img/structure/B2608593.png)

![ethyl 3-carbamoyl-2-(3-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2608604.png)

![Tert-butyl N-[(1R,3S)-3-(chlorosulfonylmethyl)cyclopentyl]carbamate](/img/structure/B2608613.png)

![8-(2-(diethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2608616.png)